molecular formula C9H6FNO3 B1440716 Methyl 6-fluorobenzo[d]oxazole-2-carboxylate CAS No. 1086392-62-2

Methyl 6-fluorobenzo[d]oxazole-2-carboxylate

Cat. No.: B1440716
CAS No.: 1086392-62-2
M. Wt: 195.15 g/mol
InChI Key: RWDQANBOJUVGHH-UHFFFAOYSA-N
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Description

Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorine atom in the benzene ring and a carboxylate group makes this compound unique and potentially useful in various scientific applications.

Scientific Research Applications

Methyl 6-fluorobenzo[d]oxazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is not specified in the search results. Its applications in scientific research and industry suggest that it may have diverse mechanisms of action depending on the context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluorobenzo[d]oxazole-2-carboxylate typically involves the reaction of 2-aminophenol with a fluorinated carboxylic acid derivative. One common method includes the cyclization of 2-aminophenol with a fluorinated acyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluorobenzo[d]oxazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate the hydrolysis.

Major Products Formed

    Substitution Reactions: Substituted oxazole derivatives.

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Ester Hydrolysis: 6-fluorobenzo[d]oxazole-2-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzo[d]oxazole-2-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.

    Methyl 6-chlorobenzo[d]oxazole-2-carboxylate: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    Methyl 6-bromobenzo[d]oxazole-2-carboxylate: Contains a bromine atom, leading to different steric and electronic effects.

Uniqueness

Methyl 6-fluorobenzo[d]oxazole-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more suitable for drug development and other applications .

Properties

IUPAC Name

methyl 6-fluoro-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDQANBOJUVGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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